molecular formula C24H29N3O4S2 B2823077 (Z)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 533869-01-1

(Z)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2823077
CAS No.: 533869-01-1
M. Wt: 487.63
InChI Key: WADDIZJGUZIUKO-IZHYLOQSSA-N
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Description

(Z)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound features a benzo[d]thiazole core, which is known for its biological activity, and a benzamide moiety, which is often found in pharmaceutical agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route may include:

    Formation of the Benzo[d]thiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Ethoxy and Ethyl Groups: These groups can be introduced via alkylation reactions using ethyl iodide and ethyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Benzamide Moiety: This step involves the reaction of the benzo[d]thiazole intermediate with 4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can reduce the benzamide moiety to an amine.

    Substitution: The ethoxy and ethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. The benzo[d]thiazole core is known for its biological activity, making this compound a candidate for drug discovery and development.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its structure suggests it may interact with various biological targets, making it a potential lead compound for the development of new pharmaceuticals.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to these materials, such as increased stability or specific reactivity.

Mechanism of Action

The mechanism of action of (Z)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The benzo[d]thiazole core could interact with DNA or proteins, while the benzamide moiety could enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]thiazole Derivatives: Compounds with similar cores, such as 2-aminobenzothiazole, which are known for their biological activity.

    Benzamide Derivatives: Compounds like N-(4-ethoxybenzyl)benzamide, which are used in medicinal chemistry.

Uniqueness

(Z)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is unique due to its combination of a benzo[d]thiazole core and a benzamide moiety, along with the specific ethoxy and ethyl substitutions. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O4S2/c1-4-26-22-20(31-5-2)10-8-11-21(22)32-24(26)25-23(28)18-12-14-19(15-13-18)33(29,30)27-16-7-6-9-17(27)3/h8,10-15,17H,4-7,9,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WADDIZJGUZIUKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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